molecular formula C7H6ClNO2 B1408744 2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride CAS No. 1072103-26-4

2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride

Cat. No. B1408744
CAS RN: 1072103-26-4
M. Wt: 171.58 g/mol
InChI Key: LCODNNJHVUQWPY-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” is a chemical compound with the molecular formula C7H6ClNO2 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including derivatives like “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride”, often involves methods such as direct arylation of oxazoles with high regioselectivity . Other methods include the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” consists of a cyclopropyl group attached to the 2-position of the oxazole ring, and a carbonyl chloride group attached to the 4-position .


Chemical Reactions Analysis

Oxazoles, including “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride”, can undergo various chemical reactions. For instance, they can be arylated and alkylated at both the C-5 and C-2 positions . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

Pharmaceutical Research Antimicrobial Agents

Oxazole derivatives have been studied for their antimicrobial potential. The unique structure of oxazoles, including compounds like “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride”, may contribute to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Catalysis Synthesis of Benzoxazoles

Oxazoles can act as intermediates in catalytic processes. For example, they have been used in the synthesis of benzoxazoles, which are compounds with various industrial and pharmaceutical applications. The presence of a cyclopropyl group in “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” might influence its reactivity and usefulness in such catalytic processes .

Antioxidant Activity Free Radical Scavenging

Oxazole derivatives have shown antioxidant activity by scavenging free radicals. This property is significant for pharmaceutical applications where oxidative stress is a contributing factor to disease. “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” could potentially be tested for its antioxidant properties .

Synthetic Methodologies Chemical Synthesis

The oxazole ring is a common motif in chemical synthesis, and compounds like “2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride” could be used as building blocks or intermediates in the synthesis of more complex molecules with diverse biological activities .

properties

IUPAC Name

2-cyclopropyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6(10)5-3-11-7(9-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCODNNJHVUQWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1,3-oxazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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